molecular formula C18H20N4O3S B2444636 3-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione CAS No. 852145-36-9

3-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione

Cat. No.: B2444636
CAS No.: 852145-36-9
M. Wt: 372.44
InChI Key: ZWTHJEQOPDTTPO-UHFFFAOYSA-N
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Description

3-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione is a complex organic molecule that incorporates multiple functional groups, making it an interesting subject for various fields of research. Its structure is characterized by an indole ring, a triazole ring, and a thioether linkage, all connected to a pentane-2,4-dione moiety.

Properties

IUPAC Name

3-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-11(23)16(12(2)24)26-18-21-20-17(22(18)8-9-25-3)14-10-19-15-7-5-4-6-13(14)15/h4-7,10,16,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTHJEQOPDTTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

  • Formation of the indole ring through Fischer indole synthesis or by using suitable indole derivatives.

  • Construction of the 1,2,4-triazole ring, which can be achieved via cyclization reactions involving hydrazine derivatives and suitable precursors.

  • Coupling of the 1H-indol-3-yl and 1,2,4-triazole moieties via thioether linkage formation, which usually involves the reaction of a thiol group with an appropriate halide or tosylate.

  • Introduction of the pentane-2,4-dione unit through aldol condensation or similar reactions.

Industrial Production Methods

Industrial synthesis may leverage more scalable approaches such as:

  • Batch or continuous flow methods for each individual step.

  • Use of cost-effective reagents and optimization of reaction conditions to maximize yield and purity.

  • Implementation of catalytic processes to enhance the efficiency and sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation at various sites, particularly at the indole or thioether groups, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions could target the carbonyl groups in the pentane-2,4-dione moiety, potentially forming alcohol derivatives.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen or sulfur atoms.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or other peroxides.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

  • Substitution: : Various halides or tosylates can be used in substitution reactions under mild to moderate conditions.

Major Products Formed

  • Sulfoxides, sulfones, alcohol derivatives, and substituted triazoles or indoles are some of the major products depending on the reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The indole and triazole components may synergistically enhance the compound's ability to target cancer cells. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays, particularly against Gram-positive bacteria. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential enzymes necessary for bacterial growth .

Kinase Inhibition

The integration of indole and triazole moieties suggests potential applications in kinase inhibition. Kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic benefits in conditions such as cancer and inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of related compounds, researchers found that modifications to the indole and triazole rings significantly influenced cytotoxicity against breast cancer cells (MCF7). The most active derivatives exhibited IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested for their antimicrobial activity against various bacterial strains. Compounds similar to 3-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione showed enhanced efficacy against Bacillus species compared to standard antibiotics, indicating their potential as new antimicrobial agents .

Mechanism of Action

  • Molecular Targets and Pathways: : Depending on the specific application, the compound may interact with various enzymes or receptors. For instance, indole derivatives are known to interact with serotonin receptors, while triazoles often target fungal enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole

  • 4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)pyridine

  • 5-(1H-indol-3-yl)-4H-1,2,4-triazole

Uniqueness

  • The combination of an indole ring with a 1,2,4-triazole moiety linked via a thioether group to a diketone structure is unique. This distinct arrangement imparts specific reactivity patterns and potential biological activities that differentiate it from other compounds.

Biological Activity

The compound 3-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione is a complex organic molecule that integrates several bioactive moieties. Its structure includes an indole unit, a triazole ring, and a thioether linkage, suggesting a diverse range of potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C13H14N4OS
  • Molecular Weight : Approximately 274.35 g/mol

Key Functional Groups

  • Indole Moiety : Known for its role in various biological activities, including interactions with serotonin receptors.
  • Triazole Ring : Recognized for its enzyme inhibition capabilities, particularly against cytochrome P450 enzymes.
  • Thioether Linkage : Enhances solubility and bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

CompoundActivityMinimum Inhibitory Concentration (MIC)
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneAntibacterial against MRSA0.98 μg/mL
3kAntibacterial against S. aureus7.80 μg/mL
3dAntifungal against C. albicansMIC 7.80 μg/mL

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Cytotoxicity Studies

In vitro studies have shown that certain derivatives of indole and triazole exhibit cytotoxic effects on various cancer cell lines:

CompoundCell Line TestedIC50 (μM)
3cA549 (lung cancer)<10
3kMCF7 (breast cancer)<10
3tHeLa (cervical cancer)<10

These results indicate a promising potential for these compounds in cancer therapy .

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

  • Enzyme Inhibition : The triazole moiety can inhibit cytochrome P450 enzymes, affecting drug metabolism.
  • Receptor Binding : The indole component may interact with serotonin receptors, influencing neurochemical pathways.
  • Biofilm Disruption : Some derivatives have been shown to inhibit biofilm formation in bacteria like Staphylococcus aureus, which is crucial for treating persistent infections.

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various indole derivatives demonstrated that compounds similar to this compound significantly inhibited the growth of both S. aureus and MRSA strains. The study utilized a broth microdilution method to determine MIC values.

Cytotoxicity Assessment

Another research focused on the cytotoxic effects of indole derivatives against multiple cancer cell lines. The results showed that several compounds exhibited IC50 values in the micromolar range, indicating potent antiproliferative activity against rapidly dividing cells while sparing normal fibroblasts.

Q & A

Basic: What synthetic routes are commonly used to prepare this compound, and what reaction conditions are critical for high yields?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of indole and triazole precursors. Key steps include:

  • Nucleophilic substitution : Reacting indole-3-butanoic acid derivatives with bromoethane to form esters, followed by hydrazinolysis to generate hydrazides .
  • Cyclization : Using phenyl isothiocyanate in alkaline conditions to form the triazole-thiol core .
  • Thioether formation : Reacting the triazole-thiol intermediate with pentane-2,4-dione derivatives under reflux in absolute alcohol (e.g., propanol/butanol) with dry HCl gas to promote thiolate intermediate formation .
    Critical conditions :
  • Solvent choice (absolute alcohol ensures anhydrous conditions).
  • Temperature control during cyclization (60–80°C).
  • Purification via recrystallization from ethanol to isolate amorphous solids .

Basic: What spectroscopic and chromatographic methods validate the structure and purity of this compound?

Methodological Answer:

  • 1H NMR spectroscopy : Confirms substituent integration (e.g., indole NH protons at δ 10–12 ppm, methoxyethyl protons at δ 3.2–3.6 ppm) .
  • IR spectroscopy : Identifies thioether (C–S stretch at ~650 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹) .
  • Elemental analysis : Validates empirical formula by matching calculated vs. observed C, H, N, S percentages (error margin <0.3%) .
  • HPLC-DAD/MS : Ensures >95% purity by detecting trace impurities and confirming molecular ion peaks .

Advanced: How do computational methods like DFT and molecular docking elucidate its bioactivity and molecular interactions?

Methodological Answer:

  • Molecular docking : Predicts binding affinity to targets like anaplastic lymphoma kinase (PDB: 2XP2) or cyclooxygenase-2 (PDB: 3LN1). The indole moiety interacts with hydrophobic pockets, while the triazole-thio group forms hydrogen bonds .
  • DFT calculations : Optimizes molecular geometry (B3LYP/6-311G(d,p) basis set) to calculate vibrational frequencies and NMR chemical shifts, validating experimental data .
  • ADMET prediction : Uses tools like SwissADME to assess pharmacokinetic properties (e.g., logP ~3.2 suggests moderate lipophilicity) .

Advanced: What experimental challenges arise in optimizing solubility and stability during synthesis?

Methodological Answer:

  • Solubility issues : Intermediate thiols are often water-insoluble. Solutions include using polar aprotic solvents (DMSO) or salt formation (e.g., sodium/potassium salts via NaOH/KOH treatment) .
  • Stability of intermediates : Thiol oxidation is mitigated by inert atmospheres (N₂/Ar) and reducing agents (e.g., ascorbic acid) .
  • Purification challenges : Amorphous solids require gradient recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Advanced: How are structure-activity relationship (SAR) studies designed to enhance pharmacological potential?

Methodological Answer:

  • Core modifications : Introducing electron-withdrawing groups (e.g., –NO₂) on the triazole ring enhances kinase inhibition, while methoxyethyl groups improve solubility .
  • Bioisosteric replacement : Substituting sulfur with selenium in the thioether group increases redox activity, tested via in vitro cytotoxicity assays .
  • Salt formation : Sodium salts of thioacetic acid derivatives show improved bioavailability in pharmacokinetic studies .

Advanced: How can researchers reconcile discrepancies in reported synthetic yields of similar triazole derivatives?

Methodological Answer:

  • Solvent polarity : Higher yields (~75%) are reported in polar solvents (ethanol vs. acetonitrile) due to better intermediate stabilization .
  • Catalyst optimization : Using trace HCl (gas) vs. solid catalysts (e.g., Amberlyst-15) affects reaction rates and byproduct formation .
  • Reproducibility protocols : Strict control of moisture (via molecular sieves) and temperature (±2°C) minimizes batch-to-batch variability .

Advanced: What strategies are employed to analyze the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

  • Electrophilic substitution : The indole C3 position undergoes bromination (NBS in DMF), confirmed by 1H NMR loss of aromatic protons .
  • Nucleophilic attack : Thioether sulfur reacts with methyl iodide to form sulfonium salts, characterized by mass spectrometry .
  • Oxidative stability : H₂O₂ titration monitors thioether oxidation to sulfone, quantified via HPLC .

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